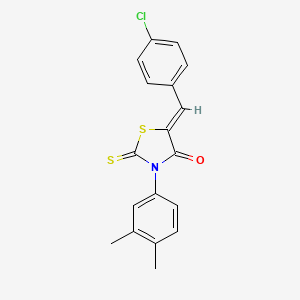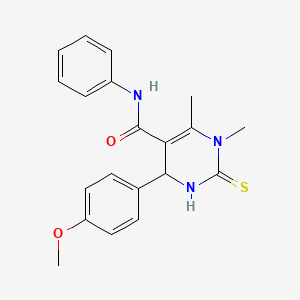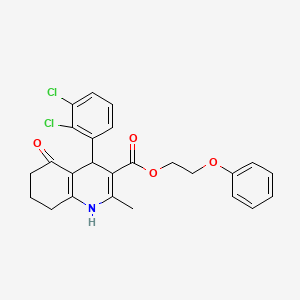![molecular formula C15H22N2O2 B4963527 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline, commonly known as DMAC, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAC is a highly versatile compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
DMAC's mechanism of action is not fully understood. However, it is believed that DMAC binds to proteins and DNA through hydrogen bonding and hydrophobic interactions. DMAC has been shown to bind to the minor groove of DNA and has been used as a DNA intercalator. DMAC has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
DMAC has been shown to have biochemical and physiological effects. DMAC has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. DMAC has also been shown to have antitumor activity and has been used in cancer research. DMAC has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
DMAC has several advantages for lab experiments. DMAC is a highly fluorescent compound that can be easily detected using fluorescence spectroscopy. DMAC is also a highly versatile compound that can be used in various fields of research. However, DMAC has some limitations for lab experiments. DMAC is a toxic compound that requires careful handling. DMAC is also a relatively expensive compound that may not be accessible to all researchers.
将来の方向性
There are several future directions for DMAC research. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. Future research could focus on the development of new DMAC derivatives that have improved binding affinity and selectivity for specific targets. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition. Future research could focus on the development of new DMAC derivatives that have improved enzymatic activity and selectivity. DMAC has also been shown to have antitumor activity. Future research could focus on the development of new DMAC derivatives that have improved antitumor activity and selectivity.
Conclusion
In conclusion, DMAC is a highly versatile compound that has been extensively used in scientific research. DMAC has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has several advantages for lab experiments, including its high fluorescence and versatility. However, DMAC also has some limitations, including its toxicity and expense. Future research could focus on the development of new DMAC derivatives that have improved binding affinity, enzymatic activity, and antitumor activity.
合成法
DMAC can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,6-dimethyl-4-nitroaniline with morpholine in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then treated with dimethylformamide dimethyl acetal to yield DMAC. This method has been widely used due to its simplicity and high yield.
科学的研究の応用
DMAC has been extensively used in scientific research due to its unique properties. DMAC is a fluorescent compound that has been utilized in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. DMAC has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. DMAC has also been used as a fluorescent substrate to study enzyme kinetics and inhibition.
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-5-7-14(8-6-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICSXTVHCSXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)



![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)

![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)